![molecular formula C15H21F3O2Si B132663 1-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone CAS No. 87736-75-2](/img/structure/B132663.png)
1-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone
Overview
Description
4’-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone is a chemical compound known for its unique structural features and reactivity. It is characterized by the presence of a trifluoromethyl group attached to an acetophenone core, along with a tert-butyldimethylsilyloxy group. This combination of functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Tert-butyldimethylsilyl (tbdms) ethers, a group to which this compound belongs, are commonly used as protecting groups in organic synthesis . They are particularly useful for protecting hydroxyl groups during reactions .
Mode of Action
The compound interacts with its targets by forming a silyl ether bond. This bond is relatively stable under a variety of conditions, making it an effective protecting group . The TBDMS group can be removed under mildly acidic conditions or by treatment with fluoride ions .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the context of its use. In general, the use of TBDMS ethers can influence the course of organic synthesis reactions by preventing unwanted side reactions involving the protected hydroxyl groups .
Pharmacokinetics
The physicochemical properties of the compound, such as its boiling point and density , suggest that it may have low water solubility and could be lipophilic. These properties could influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of the compound’s action is the protection of sensitive functional groups during chemical reactions. This allows for more selective and controlled reactions, leading to higher yields and fewer unwanted byproducts .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the TBDMS group can be affected by the pH and temperature of the reaction environment . Additionally, the presence of fluoride ions can trigger the removal of the TBDMS group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone typically involves multiple steps, starting from readily available precursors. One common approach is the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine. This step forms the tert-butyldimethylsilyloxy group. The trifluoromethyl group can be introduced through a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4’-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
Organic Synthesis
1-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone serves as an important intermediate in organic synthesis. Its silyl ether group can be utilized for the protection of alcohols during multi-step synthesis processes. This protection allows for selective reactions without interference from hydroxyl groups.
Pharmaceutical Development
The compound is explored for its potential applications in drug development due to its structural features that enhance bioactivity. The trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates by increasing lipophilicity and metabolic stability. Research indicates that compounds with similar structures exhibit promising anti-inflammatory and anticancer activities.
Material Science
In materials science, the compound is investigated for use in creating functionalized polymers and coatings. Its ability to form stable siloxane bonds makes it suitable for applications requiring enhanced thermal stability and resistance to environmental degradation.
Case Study 1: Synthesis of Trifluoromethylated Compounds
A study demonstrated the use of this compound as a precursor for synthesizing trifluoromethylated aromatic compounds. The reaction conditions were optimized to achieve high yields while maintaining selectivity towards the desired product.
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal explored the anticancer properties of derivatives synthesized from this compound. The study showed that certain modifications led to compounds with significant cytotoxic effects against various cancer cell lines, highlighting the potential of this compound in developing new cancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
- (tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyldimethylsilyl chloride
Uniqueness
4’-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone is unique due to the presence of both trifluoromethyl and tert-butyldimethylsilyloxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and steric protection, which are not commonly found in similar compounds. These features make it particularly valuable in specialized applications where these properties are advantageous.
Biological Activity
The compound 1-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone , commonly referred to as trifluoroacetophenone derivative , is a synthetic organic molecule with potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies based on diverse scientific literature.
- Molecular Formula : C14H24O2Si
- Molecular Weight : 252.42 g/mol
- CAS Number : 118992-89-5
- Structure : The compound features a trifluoroacetophenone moiety linked to a dimethylsilyl ether, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential antioxidant and anticancer properties. The presence of the dimethylsilyl group is hypothesized to enhance its stability and bioavailability.
Antioxidant Activity
Research indicates that compounds with similar structural features often exhibit significant antioxidant properties. For instance, studies on related phenolic compounds have demonstrated their ability to scavenge free radicals effectively. The antioxidant activity is typically assessed using methods such as the DPPH radical scavenging assay, where a decrease in absorbance correlates with increased antioxidant capacity.
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. For example, phenolic compounds like 2,4-bis(1,1-dimethylethyl) have shown cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa). These effects are often mediated through apoptosis induction and inhibition of cell proliferation.
Case Study 1: Antioxidant Properties
A study investigating the antioxidant properties of phenolic compounds revealed that those with a tert-butyl group exhibited enhanced radical scavenging activity. The ethyl acetate fraction from plant extracts rich in such compounds demonstrated significant free radical scavenging capabilities, suggesting that similar structural motifs in our compound could confer comparable benefits .
Case Study 2: Anticancer Mechanisms
In vitro studies have shown that the ethyl acetate fraction containing phenolic compounds led to increased apoptosis in cancer cell lines. The mechanisms involved include membrane blebbing and chromatin condensation, indicative of programmed cell death . Given the structural similarities, it is plausible that this compound may exert similar effects.
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3O2Si/c1-14(2,3)21(4,5)20-10-11-6-8-12(9-7-11)13(19)15(16,17)18/h6-9H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTKHPCHUVZRCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516857 | |
Record name | 1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87736-75-2 | |
Record name | 1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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